

# In-Depth Technical Guide: Toxicological Data for N-Nitrosoethylmethamphetamine-d3

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## Compound of Interest

Compound Name: N-Nitrosoethylmethamphetamine-d3

Cat. No.: B121244

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This technical guide provides a comprehensive overview of the available toxicological data for **N-Nitrosoethylmethamphetamine-d3** (NMEA-d3). Given the limited direct data on the deuterated form, this guide focuses on the toxicological profile of its non-deuterated counterpart, N-Nitrosoethylmethamphetamine (NMEA), as their toxicological properties are expected to be largely analogous. The primary anticipated difference lies in the kinetic isotope effect due to deuterium substitution, which may influence the rate of metabolic activation and, consequently, its toxic potency.

## Executive Summary

N-Nitrosoethylmethamphetamine (NMEA) is a potent carcinogenic and mutagenic compound. Its toxicity is mediated by metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA and other macromolecules, inducing mutations and initiating carcinogenesis. The primary target organ for NMEA-induced carcinogenicity in rats is the liver, with the esophagus also being affected at higher doses. Recent studies have unequivocally demonstrated its mutagenicity in the bacterial reverse mutation assay (Ames test) under optimized conditions.

## Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for N-Nitrosoethylmethamphetamine.

Table 1: Carcinogenicity Data

Species	Strain	Route of Administration	Target Organ(s)	Total Dose (mg/kg)	Tumor Type	Reference
Rat	BD	Oral	Liver	240	Hepatocellular Carcinoma	Druckrey et al., 1967
Rat	BD	Oral	Esophagus	600	Esophageal Carcinoma	Druckrey et al., 1967

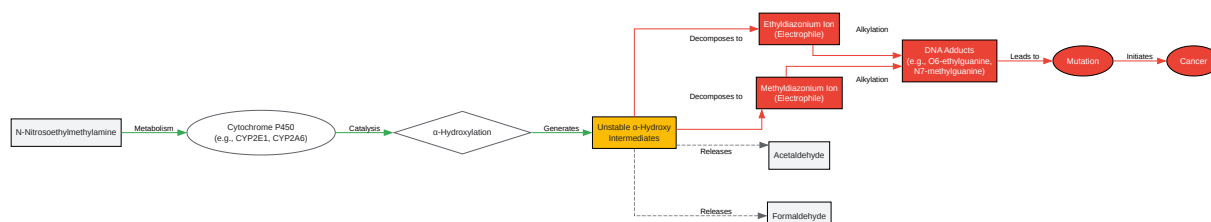
Table 2: Genotoxicity Data (Ames Test)

Bacterial Strain	Metabolic Activation	Solvent	Incubation Method	Result	Benchmark Dose (BMD) Modeling	Reference
Salmonella typhimurium TA100	Hamster Liver S9	Water	Pre-incubation (30 min)	Positive	Quantitative data available	Thomas et al., 2024[1][2][3][4]
Salmonella typhimurium TA1535	Hamster Liver S9	Water	Pre-incubation (30 min)	Positive	Quantitative data available	Thomas et al., 2024[1][2][3][4]
Escherichia coli WP2 uvrA (pKM101)	Hamster Liver S9	Water	Pre-incubation (30 min)	Positive	Quantitative data available	Thomas et al., 2024[1][2][3][4]

## Metabolic Activation and Signaling Pathway

The carcinogenicity and mutagenicity of NMEA are dependent on its metabolic activation. This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver. The proposed

metabolic activation pathway is illustrated below.



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Metabolic activation pathway of N-Nitrosoethylmethanamine.

## Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

### Oral Carcinogenicity Study in Rats (Adapted from Druckrey et al., 1967)

This protocol outlines the general procedure for a chronic oral carcinogenicity study of N-nitrosamines in rats.



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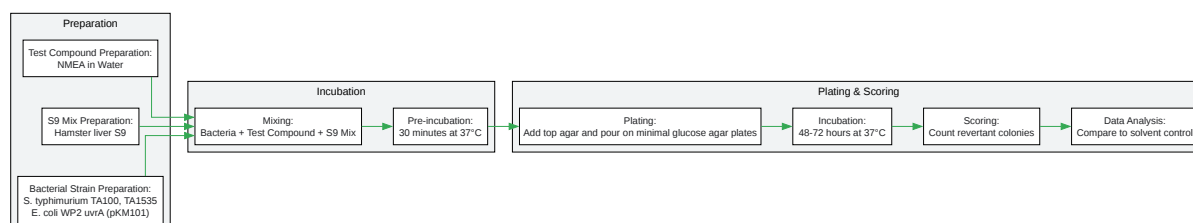
### Workflow for an oral carcinogenicity study.

#### Protocol Details:

- **Animal Model:** Male and female BD rats are a suitable model.
- **Housing and Diet:** Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have ad libitum access to standard laboratory chow and drinking water.
- **Dose Administration:** NMEA is dissolved in the drinking water at various concentrations. The stability of the compound in water should be confirmed.
- **Dose Groups:** Multiple dose groups with varying concentrations of NMEA and a control group receiving untreated drinking water are used.
- **Duration:** The study is conducted for the lifetime of the animals.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and water consumption are recorded regularly.
- **Pathology:** A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.
- **Endpoint Analysis:** The incidence, multiplicity, and latency of tumors in different organs are recorded and statistically analyzed.

# Bacterial Reverse Mutation Assay (Ames Test) (Adapted from Thomas et al., 2024)

This protocol describes an optimized Ames test for the detection of mutagenicity of N-nitrosamines.<sup>[1][2][3][4]</sup>



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## Workflow for the Ames test.

### Protocol Details:

- **Bacterial Strains:** Histidine-dependent *Salmonella typhimurium* strains (e.g., TA100, TA1535) and a tryptophan-dependent *Escherichia coli* strain (e.g., WP2 uvrA (pKM101)) are used.
- **Metabolic Activation:** An S9 fraction from the liver of hamsters induced with Aroclor 1254 is used to provide the necessary metabolic enzymes.
- **Test Compound and Controls:** NMEA is dissolved in water. A solvent control (water) and positive controls (known mutagens) are included.
- **Procedure (Pre-incubation Method):**

- The test compound, bacterial culture, and S9 mix are combined in a test tube.
- The mixture is pre-incubated at 37°C for 30 minutes with shaking.
- Molten top agar is added, and the mixture is poured onto minimal glucose agar plates.
- Incubation and Scoring: Plates are incubated at 37°C for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

## In Vivo Micronucleus Assay

This protocol outlines the general procedure for an in vivo micronucleus test to assess chromosomal damage.



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Workflow for the in vivo micronucleus assay.

Protocol Details:

- Animal Model: Mice or rats are commonly used.
- Dose Administration: The test substance is administered, typically via oral gavage, at multiple dose levels. A vehicle control and a positive control are included.
- Dosing Regimen: A common regimen involves two administrations 24 hours apart.

- **Sample Collection:** Bone marrow is typically collected from the femur 24 hours after the final dose.
- **Slide Preparation and Staining:** Bone marrow cells are flushed, and smears are prepared on microscope slides. Slides are stained with a dye such as acridine orange or Giemsa to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.
- **Scoring:** A statistically significant number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei.
- **Cytotoxicity Assessment:** The ratio of PCEs to NCEs is determined to assess bone marrow toxicity.
- **Data Analysis:** A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates a positive result.

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## References

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